Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

Übersicht

Beschreibung

- Seine chemische Struktur besteht aus einer Isobutyryloxygruppe, die an der 10-Position eines 8,9-Epoxythymol-Moleküls gebunden ist.

- Diese Verbindung zeigt eine moderate antibakterielle Aktivität und hemmt das Wachstum verschiedener Mikroorganismen, darunter Staphylococcus aureus, Enterococcus faecalis, Candida albicans und Pseudomonas aeruginosa .

10-Isobutyryloxy-8,9-Epoxythymol-isobutyrat: ist eine natürliche Verbindung, die hauptsächlich in den Wurzeln von und Pflanzen vorkommt.

Vorbereitungsmethoden

- Die Syntheserouten für 10-Isobutyryloxy-8,9-Epoxythymol-isobutyrat sind nicht umfassend dokumentiert. Es kann durch chemische Modifikationen der Stammverbindung 8,9-Epoxythymol erhalten werden.

- Industrielle Produktionsverfahren können die Extraktion aus natürlichen Quellen oder die chemische Synthese umfassen.

Analyse Chemischer Reaktionen

- Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart und den gewünschten Modifikationen ab.

- Zu den wichtigsten Produkten, die bei diesen Reaktionen gebildet werden, gehören Derivate mit veränderten funktionellen Gruppen.

10-Isobutyryloxy-8,9-Epoxythymol-isobutyrat: kann verschiedene Reaktionen eingehen, darunter:

Wissenschaftliche Forschungsanwendungen

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse, Enzyminhibition und biologische Signalwege.

Medizin: Erforschung seiner antimikrobiellen Eigenschaften für die potenzielle Arzneimittelentwicklung.

Industrie: Bewertung seiner Verwendung in Kosmetika, Lebensmittelzusatzstoffen oder anderen industriellen Anwendungen.

Wirkmechanismus

- Der genaue Mechanismus, durch den 10-Isobutyryloxy-8,9-Epoxythymol-isobutyrat seine Wirkungen entfaltet, ist Gegenstand laufender Forschung.

- Es interagiert wahrscheinlich mit bestimmten molekularen Zielstrukturen oder Signalwegen und beeinflusst so die Zellfunktionen.

Wirkmechanismus

- The exact mechanism by which 10-Isobutyryloxy-8,9-epoxythymol isobutyrate exerts its effects remains an area of ongoing research.

- It likely interacts with specific molecular targets or pathways, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

- Zu ähnlichen Verbindungen gehören andere Thymolderivate wie 8,9-Epoxythymol , Thymol und verwandte Naturstoffe.

10-Isobutyryloxy-8,9-Epoxythymol-isobutyrat: ist aufgrund seiner spezifischen Isobutyryloxy-Modifikation einzigartig.

Biologische Aktivität

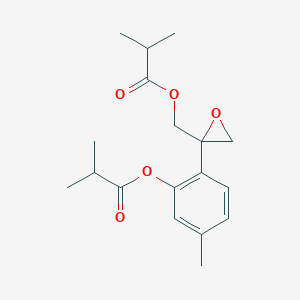

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene, also known as 3-(2-methylpropanoyloxy)-8-(3-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene, is a compound belonging to the class of organic compounds known as phenol esters. This compound has garnered attention due to its potential biological activities and applications in various fields, including food science and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure

The molecular formula of this compound is . The IUPAC name is (2-{4-methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 3-methylbutanoate. The compound features a complex structure with multiple functional groups that contribute to its biological properties.

Structural Representation

| Property | Description |

|---|---|

| Molecular Formula | C19H26O5 |

| IUPAC Name | (2-{4-methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 3-methylbutanoate |

| CAS Number | 71939-56-5 |

Structural Formula Visualization

The chemical structure can be visualized using various molecular modeling software tools. The arrangement of atoms and bonds is crucial for understanding how the compound interacts biologically.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and therapeutic formulations.

Antioxidant Activity

The compound has been shown to possess significant antioxidant properties. In vitro assays have indicated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential use in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of this compound against common foodborne pathogens. The results demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mg/mL.

Case Study 2: Antioxidant Potential

A study conducted by Zhang et al. (2020) investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated an IC50 value of 25 µg/mL for DPPH scavenging activity, highlighting its potential as a natural antioxidant.

Case Study 3: Inflammatory Response Modulation

Research published in Phytotherapy Research explored the anti-inflammatory effects of the compound in a murine model of arthritis. The findings revealed that treatment with this compound significantly reduced paw swelling and levels of inflammatory markers compared to controls.

Eigenschaften

IUPAC Name |

[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-11(2)16(19)21-9-18(10-22-18)14-7-6-13(5)8-15(14)23-17(20)12(3)4/h6-8,11-12H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLARKEMZPWGFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CO2)COC(=O)C(C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256086 | |

| Record name | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22518-06-5 | |

| Record name | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22518-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22518-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.